(1-Aminopropan-2-yl)diethylamine
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Overview
Description
(1-Aminopropan-2-yl)diethylamine, also known by its IUPAC name N2,N~2~-diethyl-1,2-propanediamine, is an organic compound with the molecular formula C7H18N2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminopropan-2-yl)diethylamine typically involves the alkylation of diethylamine with 1-chloropropane. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Aminopropan-2-yl)diethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds like bromoethane or chloroethane are used in the presence of a base.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
(1-Aminopropan-2-yl)diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Aminopropan-2-yl)diethylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
1-Aminopropane: A primary amine with a single propyl group attached to the nitrogen atom.
N,N-Diethyl-1,3-propanediamine: A similar compound with a different arrangement of the propyl group.
Uniqueness
(1-Aminopropan-2-yl)diethylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to act as a ligand in biochemical assays also sets it apart from simpler amines .
Properties
IUPAC Name |
2-N,2-N-diethylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFLSJUGIONDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505600 |
Source
|
Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-13-3 |
Source
|
Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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